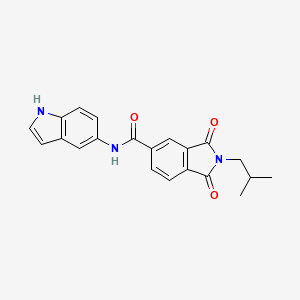

N-(1H-indol-5-yl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Description

N-(1H-indol-5-yl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic isoindole derivative characterized by a central 1,3-dioxo-2,3-dihydro-1H-isoindole core. The compound features a 2-(2-methylpropyl) (isobutyl) substituent at position 2 and an indole-5-yl carboxamide group at position 4. Its molecular formula is inferred as C₂₁H₂₀N₃O₃, with a calculated molecular weight of 362.4 g/mol.

Properties

Molecular Formula |

C21H19N3O3 |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

N-(1H-indol-5-yl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide |

InChI |

InChI=1S/C21H19N3O3/c1-12(2)11-24-20(26)16-5-3-14(10-17(16)21(24)27)19(25)23-15-4-6-18-13(9-15)7-8-22-18/h3-10,12,22H,11H2,1-2H3,(H,23,25) |

InChI Key |

QHXHCESIDXNBMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)NC=C4 |

Origin of Product |

United States |

Biological Activity

N-(1H-indol-5-yl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features an indole moiety and a dioxoisoindole structure, which are significant for its biological activity. The synthesis typically involves multi-step organic reactions that integrate various functional groups to enhance its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 31.25 - 62.5 µg/mL |

| Escherichia coli | 40 µg/mL |

| Mycobacterium tuberculosis | 10 µg/mL (growth inhibition for 41 days) |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains such as MRSA .

Cytotoxicity and Anticancer Potential

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Studies indicate that it exhibits significant antiproliferative activity:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | <10 |

| HeLa (cervical cancer) | <10 |

| MCF7 (breast cancer) | <10 |

The cytotoxic effects were attributed to the compound's ability to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Cell Cycle Progression : The compound has been shown to arrest cells in mitosis, leading to the formation of monopolar spindles characteristic of kinesin spindle protein (KSP) inhibition .

- Reactive Oxygen Species (ROS) Scavenging : It demonstrates significant antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation, which contributes to its protective effects against oxidative stress in cells .

- Cytokine Modulation : The compound reduces the release of pro-inflammatory cytokines such as TNF-α in response to lipopolysaccharide (LPS) stimulation in macrophages .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against various bacterial strains. Results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at MIC values comparable to established antibiotics.

Case Study 2: Cancer Cell Line Testing

In vitro assays conducted on A549 lung cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment.

Scientific Research Applications

Structural Characteristics

The compound features a unique combination of an indole moiety and an isoindole framework, characterized by the following structural elements:

- Indole Ring : Known for its diverse biological activities.

- Dioxo Group : Enhances reactivity and potential biological interactions.

- Carboxamide Functional Group : Contributes to the compound's solubility and stability.

The molecular formula is , and it has a molecular weight of approximately 298.33 g/mol.

Biological Activities

Research indicates that compounds similar to N-(1H-indol-5-yl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of indole compounds can inhibit the growth of various bacterial strains. For instance, related compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Evaluation

In a study evaluating antimicrobial properties, certain derivatives showed diameter of inhibition zone (DIZ) values of 21 mm against Staphylococcus aureus and 22 mm against Bacillus subtilis. These results indicate promising potential for developing new antimicrobial agents .

Therapeutic Applications

Given its structural features and biological activities, this compound may have applications in:

- Antimicrobial Agents : The compound's ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics.

- Anticancer Research : Indole derivatives are often explored for their anticancer properties due to their ability to interact with various biological targets involved in cancer progression.

- Neuroprotective Agents : Research into indole derivatives suggests potential neuroprotective effects, making this compound a candidate for further exploration in neurodegenerative diseases.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Physicochemical and Functional Implications

- Hydrophilicity vs. Lipophilicity : The 2-methoxyethyl analogue () is expected to exhibit greater aqueous solubility compared to the 2-methylpropyl variant due to the polar methoxy group. Conversely, the 2,6-diethylphenyl derivative () likely has enhanced lipophilicity, favoring membrane permeability.

- Bioactivity Modulation : The piperazine-sulfonamide analogue () introduces a sulfonamide group, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase inhibitors). This modification could redirect biological activity compared to the indole-carboxamide parent compound.

- Aromatic System Modifications : The terphenyl derivative () and pyridine-containing compound () demonstrate how altering the aromatic system impacts electronic properties. Fluorination () may improve metabolic stability, while pyridine substitution () could influence binding to metal-containing enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.